molecular formula C13H10ClN3O3S2 B2871832 N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide CAS No. 866051-17-4

N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide

Cat. No. B2871832
CAS RN: 866051-17-4
M. Wt: 355.81
InChI Key: MHPQHVVNNWTFKR-UHFFFAOYSA-N
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Description

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The indole molecule has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions . Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

For the hydrophobic interactions, the various alkyl groups of the compound interact with the alkyl groups of A: ARG118 and A: ILE149 for 2 alkyl–alkyl hydrophobic interactions while the 4 residual π-alkyl hydrophobic bonds were formed with A: TYR402, A: ILE427, and A: PRO431 respectively .


Physical And Chemical Properties Analysis

The sulfur and carbonyl oxygen atoms (C=O) of template 21 act as H-bond acceptors to form the H-bond interactions with A: ARG293, and A: ARG 368 residues at interaction distances of 2.4014 and 2.5991 Å respectively .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole and thiophene structures in our compound of interest could potentially be explored for the development of new antiviral agents.

Anti-inflammatory Properties

The indole nucleus is known to possess anti-inflammatory capabilities. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound could be investigated for its efficacy in reducing inflammation in various disease models .

Anticancer Applications

Indole derivatives are increasingly being studied for their anticancer effects. They have been found to be active against various cancer cell lines, providing a promising avenue for the development of novel cancer therapies . The dual presence of indole and thiophene could enhance the compound’s potential in this field.

Antimicrobial Effects

The antimicrobial activity of indole derivatives, including against resistant strains, makes them valuable in the search for new antimicrobial agents . The compound’s structural features could be leveraged to explore its effectiveness against a range of microbial pathogens.

Antitubercular Potential

Indole-based compounds have also been screened for their antitubercular activity . Chlorine-substituted derivatives, in particular, have shown promising results, which suggests that the chloro group in our compound could be significant in combating tuberculosis .

Antidiabetic Activity

Research has indicated that indole derivatives can play a role in antidiabetic therapies . Their ability to modulate various biological pathways involved in diabetes makes them an interesting subject for further study in this context .

Antimalarial Properties

The fight against malaria could benefit from the exploration of indole derivatives as potential antimalarial agents . Their bioactive nature could be harnessed to develop new treatments against this life-threatening disease .

Anticholinesterase Activity

Indole compounds have been associated with anticholinesterase activity , which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Investigating this compound for such activity could lead to advancements in neuroprotective drugs .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-chloro-N'-thiophen-2-ylsulfonyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S2/c14-11-8-4-1-2-5-9(8)15-12(11)13(18)16-17-22(19,20)10-6-3-7-21-10/h1-7,15,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQHVVNNWTFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NNS(=O)(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide

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